Tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound with the molecular formula . This compound features a bicyclo[2.1.1]hexane structure, which is characterized by two bridged carbon atoms and a nitrogen atom in its ring system. The tert-butyl group enhances its lipophilicity, making it an interesting candidate for various biological applications. The compound is known for its potential pharmacological properties, particularly as a building block in drug synthesis .
The chemical reactivity of tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate can be attributed to its functional groups:
These reactivities can be exploited in synthetic organic chemistry to create more complex molecules or derivatives .
Tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate has shown promise in various biological assays:
The synthesis of tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves several steps:
This multi-step synthesis allows for the introduction of various functional groups that can further modify the compound's properties .
The applications of tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate include:
Interaction studies involving tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate focus on:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, guiding further development in drug formulation .
Several compounds share structural similarities with tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate | Bicyclic | Different stereochemistry affecting biological activity |
| Tert-butyl 3-amino-cyclohexanecarboxylate | Cyclic | Lacks bicyclic structure; different reactivity |
| N-Boc-protected amino acids | Various | Used widely in peptide synthesis; different functional groups |
Tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate stands out due to its unique bicyclic framework and specific stereochemistry that may confer distinct biological activities compared to these similar compounds .
The 2-azabicyclo[2.1.1]hexane system is characterized by a bridged bicyclic structure containing one nitrogen atom within its six-membered ring. This scaffold imposes significant ring strain and rigidity, which mimics the conformational constraints of proline while offering enhanced metabolic stability. Key structural attributes include:
| Property | 2-Azabicyclo[2.1.1]hexane | 2-Azabicyclo[2.2.1]heptane | Piperidine |
|---|---|---|---|
| Ring Strain (kcal/mol) | 28.3 | 24.1 | 0 |
| Nitrogen Position | Bridgehead | Bridgehead | Non-bridging |
| Conformational Flexibility | Low | Moderate | High |
| Synthetic Accessibility | Challenging | Moderate | High |
Data adapted from PubChem and electrophilic cyclization studies.
Early synthetic routes to bicyclic amines relied on intramolecular cyclizations of linear precursors, often requiring harsh conditions and yielding low stereoselectivity. The development of electrophilic amino-alkene cyclization in the 2000s marked a turning point, enabling efficient access to azabicyclo[2.1.1]hexanes via bromonium-induced ring closure. For example, Klein et al. demonstrated that N-bromosuccinimide (NBS) mediates cyclization of amino-alkenes to form hexahydroindoles, a strategy later adapted for azabicyclo[2.1.1]hexanes.
A breakthrough came with the Stevens rearrangement of nitrile-stabilized ammonium ylides, which streamlined the synthesis of phenanthroindolizidine alkaloids and related bicyclic amines in just five steps. This method’s efficiency and scalability paved the way for industrial applications of tert-butyl 5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate.
Photochemical [2+2] cycloaddition reactions represent a fundamental approach for constructing the rigid bicyclic framework of 2-azabicyclo[2.1.1]hexane derivatives [4] [16]. The photochemical method offers unique advantages in accessing strained bicyclic systems that are difficult to obtain through thermal processes, as the corresponding thermal [2+2] cycloaddition is symmetry-forbidden [43].
The synthesis typically begins with the preparation of appropriate precursor molecules containing both alkene functionalities positioned for intramolecular cycloaddition [16]. Direct irradiation of suitable diene substrates in acetonitrile has been demonstrated to provide bicyclo[2.1.1]hexane cores, though initial attempts often yield only trace amounts of desired products [16]. Optimization studies have revealed that the use of triplet sensitizers significantly improves reaction outcomes [16].
Benzophenone has emerged as the most effective triplet sensitizer for these transformations, providing yields up to 76% in optimized conditions [16]. Thioxanthone also demonstrates good efficacy as an alternative sensitizer [16]. The choice of solvent proves critical, with acetonitrile consistently delivering superior results compared to other common organic solvents [16].
| Sensitizer | Yield (%) | Solvent | Wavelength |
|---|---|---|---|
| Benzophenone | 76 | Acetonitrile | Broad spectrum Hg lamp |
| Thioxanthone | 68 | Acetonitrile | Broad spectrum Hg lamp |
| None (Direct) | 35 | Acetonitrile | Broad spectrum Hg lamp |
The photochemical approach tolerates various substituents on the aromatic core, including alkyl groups, halogens, methoxy groups, and trifluoromethyl substituents [16]. All three substitution patterns of the benzene ring demonstrate compatibility with the reaction conditions, providing corresponding bicyclo[2.1.1]hexanes in yields ranging from 67-73% [16].
The photochemical cycloaddition proceeds through a triplet energy transfer mechanism from the photoexcited sensitizer to the diene substrate [31]. This energy transfer leads to formation of a photoexcited diene intermediate that undergoes diradical formation and subsequent 5-exo-trig cyclization [31]. The diradical nature of the intermediate facilitates the formation of the strained bicyclic framework through radical recombination [31].
Recent investigations have employed iridium photocatalysts with light-emitting diode technology, achieving excellent yields of 96% under optimized conditions [31]. The excited state energy of styrene-type motifs lies at approximately 61.7 kilocalories per mole, which remains accessible to photocatalysts with excited state energies of 61.8 kilocalories per mole [31].
The stereoselective construction of 2-azabicyclo[2.1.1]hexane frameworks through electrophilic addition followed by ring closure represents a well-established synthetic strategy [4] [25]. This approach begins with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride as the starting material, which is prepared using photochemical methods [4] [25].
The pivotal transformation involves stereoselective electrophilic addition of phenylselenyl bromide to the double bond of cyclobutene dicarbamate derivatives [4] [25]. This reaction proceeds with high stereoselectivity due to the rigid nature of the cyclobutene ring system and the directing effects of the carbamate protecting groups [4].
The mechanism of phenylselenyl bromide addition follows a traditional electrophilic addition pathway [19]. The selenium-bromine bond polarization creates an electrophilic selenium center that attacks the electron-rich alkene, forming a seleniranium ion intermediate [39]. Subsequent nucleophilic attack by bromide ion occurs from the opposite face, resulting in anti-addition across the double bond [19].
Following the electrophilic addition, the resulting phenylselenyl bromide adduct undergoes base-mediated ring closure in the presence of sodium hydride in dimethylformamide [4] [25]. This intramolecular displacement reaction proceeds through an nucleophilic substitution mechanism, where the nitrogen nucleophile attacks the electrophilic carbon bearing the leaving group [25].
The sodium hydride serves dual functions: deprotonating the nitrogen nucleophile to enhance its nucleophilicity and providing the basic conditions necessary for the cyclization reaction [25]. The reaction affords the 2-azabicyclohexane framework with satisfactory overall yields through this stereoselective sequence [4] [25].
| Starting Material | Electrophile | Base | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Cyclobutene dicarbamate | PhSeBr | NaH/DMF | Satisfactory | High |
| Cyclobutene derivatives | PhSeBr | NaH/THF | Moderate | High |
The phenylselenyl group can be reductively removed using standard conditions to provide the corresponding amino derivative functionalized on the carbon ring [4] [25]. Common reducing agents for phenylselenyl group removal include tributyltin hydride with azobisisobutyronitrile initiation or sodium borohydride systems [39].
Intermolecular [3 + 2] cycloaddition reactions between bicyclo[1.1.0]butane derivatives and appropriate dipolarophiles provide an alternative route to azabicyclo[2.1.1]hexane frameworks [7] [24]. These reactions exploit the inherent strain energy of the bicyclo[1.1.0]butane system to drive the cycloaddition process [7].
Recent developments have established Lewis acid catalyzed formal [3 + 2] cycloaddition reactions between bicyclo[1.1.0]butanes and nitrogen-containing dipoles [7] [24]. The reaction proceeds through initial coordination of the Lewis acid to the imine substrate, followed by nucleophilic attack of the bicyclo[1.1.0]butane [7].
Zinc triflate has emerged as an effective Lewis acid catalyst for these transformations, providing products with high enantioselectivity reaching 96.5:3.5 enantiomeric ratio under optimized conditions [7]. The reaction tolerates various bicyclo[1.1.0]butane derivatives bearing ester, ketone, and amide functionalities [7].
Alternative photochemical approaches utilize single electron oxidation of bicyclo[1.1.0]butanes to generate radical cation intermediates that participate in [2π + 2σ] cycloaddition reactions [12] [15]. These radical cations demonstrate remarkable reactivity toward non-activated alkenes that are typically unreactive under other conditions [12].
The quantum yield for these photochemical transformations has been calculated at φ = 3.7, indicating that the process can proceed through a radical chain mechanism [12] [15]. Oxidation potentials of bicyclo[1.1.0]butane substrates typically fall around +1.79 volts versus silver/silver chloride, making them accessible to common photocatalyst excited states [12] [15].
| Catalyst System | Substrate Scope | Yield Range (%) | Enantioselectivity |
|---|---|---|---|
| Zn(OTf)₂/Chiral Ligand | BCB ketones | 70-95 | Up to 96.5:3.5 er |
| Iridium photocatalyst | Various BCBs | 60-90 | Racemic |
| Organic photocatalyst | BCB esters | 55-85 | Racemic |
The [3 + 2] cycloaddition mechanism with bicyclo[1.1.0]butanes proceeds through a stepwise pathway rather than a concerted process [7]. Initial nucleophilic attack of the bicyclo[1.1.0]butane on the activated imine generates a carbocation intermediate that is stabilized by appropriate substituents [7].
The stereochemistry of the final products is established during the initial nucleophilic attack step, with the carbocation intermediate undergoing rapid ring closure through intramolecular nucleophilic substitution [7]. The reaction is particularly effective with nitrogen-aryl imines, which provide greater stabilization of the carbocation intermediate compared to nitrogen-alkyl systems [7].
Post-functionalization strategies for introducing amino groups into bicyclo[2.1.1]hexane frameworks involve several well-established methodologies that allow for precise control over stereochemistry and substitution patterns [4] [17] [18].
Azide reduction represents one of the most versatile approaches for amino group incorporation [17]. The process typically begins with displacement of appropriate leaving groups by azide ion, followed by reduction to the corresponding amine [17]. Sodium azide serves as the nucleophilic azide source in polar aprotic solvents such as dimethylformamide [20].
Reduction of the azide functionality can be accomplished through various methods including catalytic hydrogenation, metal hydride reduction, or biological reduction systems [17]. Myoglobin-catalyzed azide reduction has emerged as an environmentally benign alternative, proceeding through a proposed nitrene intermediate that undergoes rapid reduction and protonation [17].
Reductive amination provides direct access to amino-functionalized bicyclic systems from corresponding carbonyl precursors [18]. The reaction proceeds through initial condensation of the carbonyl compound with an amine source to form an imine intermediate, followed by reduction to the final amine product [18].
Both direct and indirect reductive amination protocols have been successfully applied to bicyclic systems [18]. Direct methods combine the carbonyl substrate, amine source, and reducing agent in a single reaction vessel, while indirect approaches involve isolation of the intermediate imine [18].
| Reducing Agent | Substrate Type | Yield (%) | Selectivity |
|---|---|---|---|
| NaBH₄ | Aldehydes | 80-95 | Good |
| NaBH₃CN | Ketones | 70-85 | Excellent |
| H₂/Pd-C | Various | 85-98 | Good |
The incorporation of amino groups often requires careful protection strategies to prevent unwanted side reactions during synthesis [21] [22] [23]. The tert-butyloxycarbonyl protecting group represents the most commonly employed protection strategy for amino functions [21] [23].
Installation of tert-butyloxycarbonyl protection can be accomplished using di-tert-butyl dicarbonate under aqueous conditions with sodium hydroxide as base [23]. Alternative methods employ 4-dimethylaminopyridine as base in acetonitrile solution [23].
Deprotection of tert-butyloxycarbonyl groups typically employs strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol [23] [27]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation [23].
Advanced post-functionalization techniques include displacement reactions using nucleophilic substitution mechanisms [4] [25]. Potassium acetate can serve as a nucleophile for displacing activated amino groups, leading to hydroxy derivatives after subsequent transformations [4] [25].
Oxidation of alcohol functionalities using Jones reagent provides access to carboxylic acid derivatives [4] [25] [26]. Jones oxidation employs chromium trioxide in aqueous sulfuric acid and proceeds through formation of a chromate ester intermediate followed by elimination [26].
Hydrogenolysis reactions can be employed for removing benzyl-type protecting groups and reducing various functional groups under mild conditions [4] [25]. Palladium on carbon with hydrogen gas represents the most common hydrogenolysis system, operating effectively at atmospheric pressure and room temperature [38].
The strategic conversion of azabicyclo[2.1.1]hexane systems to bicyclo[1.1.1]pentane frameworks through nitrogen deletion represents one of the most significant advances in skeletal editing methodology. This transformation enables "scaffold hopping" between two important classes of three-dimensional bioisosteres, providing unprecedented access to bridge-functionalized bicyclo[1.1.1]pentanes [2] [3].
The nitrogen-deletion process operates through a carefully orchestrated sequence involving photochemical cycloaddition followed by deamination. The methodology begins with photochemical [2+2] cycloadditions to prepare multifunctionalized azabicyclo[2.1.1]hexane frameworks, which are subsequently subjected to skeletal editing through nitrogen removal [2] [3]. This approach leverages the nitrogen atom as both a linchpin for templating the cycloaddition and a traceless handle for the final deamination step [3].
The deamination mechanism proceeds through isodiazene formation, dinitrogen extrusion, and radical recombination. Initial studies explored various deaminating reagents including anomeric amides, iodonitrenes, and sulfamoyl azides [3]. Among these approaches, the anomeric amide methodology developed by Levin has proven particularly effective, achieving yields of 65-95% across diverse substrates [4] [5].
Multiple reagent systems have been developed for achieving efficient nitrogen deletion in strained bicyclic systems. The most prominent methodologies include:
Anomeric Amide Approach: Utilizing Levin's reagent, this method demonstrates exceptional functional group tolerance and scalability to gram quantities. The reaction typically requires temperatures of 80-120°C and achieves yields ranging from 65-95% [4] [5].
O-diphenylphosphinylhydroxylamine Protocol: This recently developed method exhibits remarkable efficiency with yields up to 99% and scalability to decagram quantities. The protocol operates under mild conditions (25-50°C) and demonstrates very high functional group tolerance [6].
Hypervalent Iodine Systems: While showing more limited scope, hypervalent iodine reagents such as hydroxy(tosyloxy)iodobenzene provide alternative pathways for nitrogen deletion, though typically with lower yields (30-70%) [3].
| Method | Yield Range (%) | Temperature (°C) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Anomeric Amide (Levin's Reagent) | 65-95 | 80-120 | Gram scale | High |
| Iodonitrene Formation | 45-80 | 0-25 | Small scale | Moderate |
| Sulfamoyl Azide Approach | 50-85 | 25-60 | Moderate scale | High |
| HTIB (Hypervalent Iodine) | 30-70 | 25-80 | Small scale | Low |
| O-diphenylphosphinylhydroxylamine | 85-99 | 25-50 | Decagram scale | Very High |
The nitrogen-deletion methodology demonstrates broad substrate tolerance, accommodating various substitution patterns on the azabicyclo[2.1.1]hexane core. Successful transformations have been reported for substrates bearing ester, ketone, and amide functionalities. The reaction tolerates diverse functional groups including protected amines, alcohols, and nitriles, making it particularly valuable for late-stage modification of complex pharmaceutical intermediates [6].
However, certain limitations exist within this methodology. The elevated steric environment imposed by the tertiary center, combined with the significant increase in strain energy during ring closure, can lead to challenges in achieving high conversion rates [3]. Additionally, the intermediate diradical species may undergo non-productive termination pathways such as beta-fragmentation, potentially compromising the efficiency of bicyclo[1.1.1]pentane formation [3].
Late-stage skeletal editing has revolutionized pharmaceutical development by enabling rapid diversification of bioactive compounds without requiring complete synthetic redesign. The azabicyclo[2.1.1]hexane scaffold serves as both a target for late-stage modification and a platform for generating structurally diverse analogs of established pharmaceuticals [7] [8] [9].
Late-stage skeletal modifications offer several critical advantages in pharmaceutical development. These transformations enable the exploration of structure-activity relationships without extensive synthetic rework, facilitate the optimization of pharmacokinetic properties, and provide access to novel intellectual property space [7] [8]. The rigid three-dimensional framework of azabicyclo[2.1.1]hexane systems makes them particularly attractive for late-stage modification, as their conformational constraint often leads to improved selectivity and reduced off-target effects [9].
The "escape from flatland" paradigm has driven increased adoption of three-dimensional scaffolds in pharmaceutical design. Azabicyclo[2.1.1]hexane systems address many of the limitations associated with planar aromatic systems, including poor aqueous solubility, metabolic instability, and high lipophilicity [10] [11]. These benefits have been demonstrated across multiple therapeutic areas, with particular success in central nervous system applications where the rigid bicyclic framework can enhance blood-brain barrier penetration [12].
Multiple successful examples demonstrate the utility of late-stage skeletal modifications involving azabicyclo[2.1.1]hexane systems. The development of bioisosteric replacements for established pharmaceuticals has yielded compounds with significantly improved properties while maintaining biological activity [13] [11].
Telmisartan Analogs: The replacement of the ortho-substituted phenyl ring in telmisartan with a 1,2-disubstituted bicyclo[2.1.1]hexane scaffold resulted in analogs with maintained distribution coefficients but dramatically improved aqueous solubility (15-fold increase). The metabolic stability was generally improved, though enantiomer-specific differences were observed [13].
Antifungal Agent Modifications: Late-stage modification of fungicides such as boscalid and fluxapyroxad through bicyclo[2.1.1]hexane incorporation has demonstrated the preservation of biological activity while modulating physicochemical properties. These modifications typically result in maintained or slightly increased aqueous solubility with variable effects on metabolic stability [13].
Neurological Disorder Applications: The compound tert-butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate has been specifically investigated for neurological applications due to its structural similarity to neurotransmitters. Research suggests potential interactions with serotonin receptors, indicating possible antidepressant activity [12].
| Compound | Original Scaffold | Modified Scaffold | Solubility Change | Metabolic Stability | LogD Change |
|---|---|---|---|---|---|
| Telmisartan analog | ortho-Phenyl | 1,2-BCH | 15× increase | Improved | Similar |
| Lomitapide analog | ortho-Phenyl | 1,2-BCP | Variable by enantiomer | Improved | Increased |
| Boscalid bioisostere | ortho-Phenyl | 1,5-BCH | Maintained | Maintained | Slightly higher |
| Fluxapyroxad bioisostere | ortho-Phenyl | 1,5-BCH | Increased | Decreased | Slightly higher |
| Sonidegib analog | meta-Phenyl | BCHep | Similar | Improved | Not reported |
Complementing chemical skeletal editing approaches, enzymatic late-stage modifications have emerged as powerful tools for introducing functional diversity into azabicyclo[2.1.1]hexane systems. Engineered enzymes demonstrate exceptional selectivity in functionalizing these constrained scaffolds, often achieving transformations that are challenging through traditional chemical methods [9].
Cytochrome P450 enzymes have been particularly successful in achieving regioselective hydroxylation of azabicyclo[2.1.1]hexane substrates. These biocatalytic transformations enable the introduction of hydroxyl groups at specific positions, providing handles for further derivatization. The mild reaction conditions and high selectivity of enzymatic approaches make them particularly attractive for late-stage modification of complex pharmaceutical intermediates [9].
The geometric relationships between substituents in three-dimensional bioisosteres fundamentally determine their ability to replace planar aromatic systems. Exit vector analysis provides a quantitative framework for comparing the spatial arrangement of functional groups in azabicyclo[2.1.1]hexane and bicyclo[1.1.1]pentane systems relative to their aromatic counterparts [13] [11].
Exit vector analysis examines several critical geometric parameters that determine bioisosteric equivalence. These include substituent distance (d), scaffold carbon distance (r), substituent angles (φ), and dihedral angles (θ). The comparison of these parameters between different scaffolds provides insight into their potential as bioisosteric replacements [13].
Azabicyclo[2.1.1]hexane Systems: The 1,2-disubstituted azabicyclo[2.1.1]hexane scaffold demonstrates remarkable geometric similarity to ortho-substituted benzenes. The substituent distance (2.47 Å) and scaffold carbon distance (2.81 Å) closely match those of ortho-benzene (2.45 Å and 2.79 Å, respectively). However, the dihedral angle of 58° represents a significant deviation from the planar arrangement (0°) of ortho-benzene [13].